molecular formula C15H12N2O B3050136 2-Methyl-3-phenylquinazolin-4-one CAS No. 2385-23-1

2-Methyl-3-phenylquinazolin-4-one

Cat. No.: B3050136
CAS No.: 2385-23-1
M. Wt: 236.27 g/mol
InChI Key: LGNHCOKGKIUFDW-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinazolin-4-one ( 2385-23-1) is a quinazolinone derivative with the molecular formula C15H12N2O and an average molecular mass of 236.27 g/mol . This compound is part of the quinazolinone family, a class of heterocycles recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . Quinazolinones are known to exhibit diverse pharmacological properties, which include anticonvulsant, anti-inflammatory, antimalarial, and antiviral activities, making them a crucial template in drug discovery and development programs . The compound serves as a key synthetic intermediate for the expeditious, catalyst-free synthesis of various 2-methyl-3-substituted quinazolin-4(3H)-one derivatives via reaction with different amino-containing compounds . IDENTIFIERS • CAS Number : 2385-23-1 • MDL Number : MFCD00086683 • Linear Formula : C15H12N2O • SMILES : CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 PHYSICAL AND CHEMICAL PROPERTIES • Molecular Weight : 236.27 g/mol • Density : ~1.17 g/cm³ • Flash Point : ~193.4°C HAZARD INFORMATION This substance is classified as harmful if swallowed (H302) . Handle with appropriate personal protective equipment, ensuring adequate ventilation and avoiding dust formation . NOTE This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C15H12N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LGNHCOKGKIUFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00178551
Record name 4(3H)-Quinazolinone, 2-methyl-3-phenyl-
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Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2385-23-1
Record name 2-Methyl-3-phenyl-4(3H)-quinazolinone
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Record name 3-Phenyl-2-methylquinazolin-4-one
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Record name 2-Methyl-3-phenyl-4-quinazolone
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Record name 4(3H)-Quinazolinone, 2-methyl-3-phenyl-
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Record name 2-METHYL-3-PHENYL-4(3H)-QUINAZOLINONE
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Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Phenylquinazolin 4 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-methyl-3-phenylquinazolin-4-one and its analogs have been well-established and are still widely used. These routes often involve condensation and cyclization reactions of readily available starting materials.

Condensation Reactions Utilizing Anthranilic Acid Derivatives

A common and versatile method for the synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones involves the use of anthranilic acid and its derivatives. dergipark.org.trnih.gov In a typical procedure, anthranilic acid is acylated, often with acetyl chloride or acetic anhydride (B1165640), to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized with a primary amine, in this case, aniline (B41778), to yield the desired this compound. dergipark.org.tr

The reaction can be carried out in a single step by refluxing anthranilic acid, aniline, and acetic anhydride in a suitable solvent like glacial acetic acid. dergipark.org.tr This method offers good yields, typically ranging from 66-75%. dergipark.org.tr The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the substituted anthranilic acid and the primary amine used in the reaction.

Starting MaterialsReagentsConditionsProductYield
Anthranilic acid, AnilineAcetic anhydride, Glacial acetic acidRefluxThis compound66-75%
Substituted anthranilic acid, Substituted anilineAcetic anhydride, Glacial acetic acidRefluxSubstituted this compoundVaries

Cyclization Approaches from Benzoxazinone (B8607429) Intermediates

Another widely employed strategy for the synthesis of this compound involves the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.netscilit.com This intermediate is typically prepared by the thermal cyclization of anthranilic acid with acetic anhydride. researchgate.netnih.gov The resulting benzoxazinone is then reacted with aniline or its derivatives to afford the target quinazolinone. tandfonline.comscilit.com

This two-step approach is advantageous as the benzoxazinone intermediate can be isolated and purified before the final condensation step, often leading to cleaner products. tandfonline.com The reaction of the benzoxazinone with the amine is usually carried out under heating in a suitable solvent. tandfonline.com

IntermediateReactantConditionsProduct
2-Methyl-4H-3,1-benzoxazin-4-oneAnilineHeatingThis compound
2-Methyl-4H-3,1-benzoxazin-4-oneSubstituted anilinesHeatingSubstituted this compound

Niementowski Quinazoline (B50416) Synthesis

The Niementowski quinazoline synthesis is a classical method for the preparation of 4-oxo-3,4-dihydroquinazolines. wikipedia.org This reaction involves the condensation of anthranilic acid with an amide. wikipedia.org For the synthesis of this compound, a variation of this method can be employed where anthranilic acid is reacted with acetamide (B32628) at high temperatures (210-220 °C) to yield 2-methylquinazolin-4-one, which can then be further functionalized. cyberleninka.ru While the traditional Niementowski reaction directly uses an amide, modifications have been developed to introduce substituents at the 3-position. Research has also explored this reaction for creating potential EGFR-inhibiting molecules. wikipedia.org

Morgan's Method for 2-Methyl-3-phenylquinazolin-4(3H)-one Synthesis

While not explicitly detailed as "Morgan's Method" in the provided search results, established syntheses of 2-methyl-3-phenylquinazolin-4(3H)-one often follow a consistent and reliable pathway. A common approach involves the reaction of N-acetylanthranilic acid with aniline in the presence of a dehydrating agent or by heating. This can be considered a variation of the condensation methods previously discussed. Another route involves the reaction of 2-methylquinazolin-4-one with a phenylating agent. The synthesis of the precursor, 2-methylquinazolin-4-one, can be achieved by reacting anthranilic acid with acetamide at elevated temperatures. cyberleninka.ru

Green Chemistry Approaches and Environmentally Benign Syntheses

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of quinazolinones to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Application of Deep Eutectic Solvents

A notable green chemistry approach for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives utilizes deep eutectic solvents (DESs). tandfonline.comscilit.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. nih.gov They are attractive alternatives to traditional volatile organic solvents due to their low cost, low toxicity, biodegradability, and recyclability. scilit.comnih.gov

In a typical procedure, a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and urea, is used as the reaction medium. tandfonline.com The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved by reacting a conventionally synthesized 2-methyl-4H-benzoxazin-4-one intermediate with various amines in the choline chloride:urea DES. tandfonline.comscilit.com This method has been shown to be efficient, providing moderate to excellent yields of the desired products. tandfonline.com The use of DES simplifies the work-up procedure, as the product can often be precipitated by the addition of water. tandfonline.com

ReactantsSolventConditionsProduct
2-Methyl-4H-benzoxazin-4-one, AnilineCholine chloride:urea DESHeating at 80°CThis compound
2-Methyl-4H-benzoxazin-4-one, Substituted aminesCholine chloride:urea DESHeating at 80°CSubstituted this compound

The application of deep eutectic solvents represents a significant advancement in the sustainable synthesis of this compound and its derivatives, aligning with the principles of green chemistry. scilit.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net This approach has been successfully applied to the synthesis of 2-methyl-3-substituted-quinazolin-4-one derivatives.

One common strategy involves the initial cyclization of anthranilic acid with acetic anhydride under microwave irradiation to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netmdpi.com This intermediate is then reacted with various amines to yield the desired quinazolinone derivatives. scholarsresearchlibrary.comresearchgate.net The use of microwave irradiation significantly reduces reaction times and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net For instance, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones and hydrazine (B178648) monohydrate was achieved in 20-33 minutes at 120-150 °C using microwave heating. mdpi.com

The efficiency of microwave-assisted synthesis can be further enhanced by the use of catalysts. A choline chloride-thiourea/H2SO4 deep eutectic solvent has been employed as an efficient, eco-friendly, and recyclable catalyst for the one-pot synthesis of 2-methyl-quinazoline-4(3H)-one derivatives from anthranilic acid, acetic anhydride, and various amines under microwave irradiation. researchgate.net This method is noted for its short reaction times and high efficiency, particularly with aliphatic amines. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Method Reaction Time Yield Conditions Reference
Microwave-Assisted ~1 hour 31-92% Microwave Irradiation nih.gov
Conventional Heating Lengthy Moderate High Temperatures nih.gov

This table provides a general comparison. Specific conditions and results may vary depending on the substrates and catalysts used.

Ultrasonic Irradiation Methodologies

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. iau.ir This methodology has been effectively utilized in the synthesis of quinazolinone derivatives.

A notable application is the one-pot, three-component condensation reaction of isatoic anhydride, a primary aromatic amine or ammonium (B1175870) acetate, and a benzaldehyde (B42025) derivative under ultrasonic irradiation. iau.ir The use of nano-CoAl2O4 as a catalyst at 45°C has demonstrated excellent yields in short reaction times. iau.ir This method is praised for its experimental simplicity and the recyclability of the nanocatalyst. iau.ir

Compared to conventional heating methods, ultrasound-assisted synthesis often results in significantly reduced reaction times and improved yields. mdpi.comnih.gov For example, the synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation required only one-third of the reaction time and gave higher yields compared to conventional heating. mdpi.com The application of ultrasound represents a greener and more efficient pathway for the synthesis of these heterocyclic compounds. mdpi.comresearchgate.net

Novel and Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of highly efficient and selective methods for constructing the quinazolinone core. These include transition-metal-catalyzed cascade reactions, intramolecular aza-Wittig reactions, and catalyst-free methodologies.

Transition-Metal-Catalyzed Cascade Reactions (e.g., Copper-catalyzed)

Transition-metal catalysis offers powerful tools for the construction of complex molecules through cascade reactions, where multiple bond-forming events occur in a single pot. Copper catalysis, in particular, has been employed for the synthesis of quinazolin-4(3H)-ones.

One such approach involves a copper(I)-catalyzed reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov This oxidant-free method proceeds under mild conditions and provides a highly efficient route to phenolic quinazolin-4(3H)-ones through a CuAAC/ring cleavage reaction sequence. nih.gov The reaction demonstrates good functional group tolerance, affording a variety of substituted quinazolinones in good yields. nih.gov

Intramolecular Aza-Wittig Reactions

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds. Intramolecular versions of this reaction have been utilized for the synthesis of heterocyclic compounds, including quinazolinones. A common strategy involves the sequential aza-Wittig/nucleophilic addition/intramolecular nucleophilic substitution of intermediates derived from anthranilates to produce 3-arylquinazolin-4(3H)-ones. acs.org This one-pot, three-component reaction allows for the formation of two C-N bonds and one C-C bond in a single synthetic operation. acs.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. Several catalyst-free approaches for the synthesis of quinazolin-4(3H)-ones have been reported.

An environmentally benign pathway involves the oxidative coupling of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent-free and transition-metal-catalyst-free conditions. researchgate.net Another approach describes a base-promoted protocol using potassium carbonate (K2CO3) and polyethylene (B3416737) glycol 200 (PEG-200) as a reaction medium for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org This method is characterized by mild reaction conditions, operational simplicity, and excellent yields across a broad range of substrates. rsc.org Furthermore, a sustainable method utilizing H2O2 as a green oxidant and DMSO as a carbon source for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides has been developed. acs.org Additionally, an efficient transition-metal-free and external oxidant-free one-pot intermolecular annulation of o-aminobenzamides and thiols has been demonstrated to produce a variety of 2-substituted quinazolin-4(3H)-ones in high yields. rsc.org These catalyst-free methods offer practical and more sustainable alternatives to traditional synthetic routes.

Table 2: List of Chemical Compounds

Compound Name
This compound
2-methyl-4H-3,1-benzoxazin-4-one
3-amino-2-methylquinazolin-4(3H)-one
2-phenylquinazolin-4(3H)-one
3,4-dihydroquinazolines
N-heteropolycyclic quinazolinones
2-styryl group
fused pentacyclic quinolizinoquinazoline
2-(4-oxoquinazolin-3(4H)-yl)benzoic acid
3-benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one
2,3-dihydroquinazolin-4(1H)-one
2-phenylquinazolin-4-yl 4-nitrobenzenesulfonate
4-phenylquinazolin-2(1H)-imine
4-phenyl-1,2-dihydroquinazolin-2-amine
4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones
2-propylquinazolin-4(3H)-one
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
1,2,4-triazolo[1,5-a]pyrimidines
isoindolin-1-ones
3-methyleneisoindolin-1-ones
taliscanine
aristolactam
imidazoles
oxazoles
maleimides
Anthranilic acid
Acetic anhydride
Hydrazine monohydrate
Choline chloride
Thiourea (B124793)
Sulfuric acid
Isatoic anhydride
Ammonium acetate
Benzoyl chloride
Potassium carbonate
Polyethylene glycol 200
Hydrogen peroxide

Derivatization Strategies and Structural Modifications of the 2 Methyl 3 Phenylquinazolin 4 One Core

Substituent Introduction at the Quinazolinone Ring System

The methyl group at the C-2 position of the quinazolinone ring is a key site for derivatization. One common strategy involves the condensation of the C-2 methyl group with various aldehydes, leading to the formation of 2-styrylquinazolin-4(3H)-one derivatives. This reaction extends the conjugation of the system and allows for the introduction of a diverse range of substituents on the appended aromatic ring.

Another significant modification at the C-2 position is its conversion to a 2-(chloromethyl) group. This reactive intermediate serves as a valuable synthon for further nucleophilic substitution reactions, enabling the introduction of various functional groups. For instance, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones have been synthesized and evaluated for their cytotoxic activities. researchgate.net

Furthermore, the 2-methyl group can be functionalized to introduce other heterocyclic moieties. For example, it can be converted to a hydrazide, which can then be used to synthesize thiadiazole and triazole derivatives. ekb.eg The versatility of the C-2 position is also demonstrated by its involvement in the synthesis of quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines. scirp.org

The following table summarizes some of the key modifications at the C-2 position and the resulting compound classes:

Starting MaterialReagent/ConditionResulting Compound Class
2-Methyl-3-phenylquinazolin-4-oneAldehydes2-Styrylquinazolin-4(3H)-ones
This compoundThionyl chloride2-(Chloromethyl)-3-phenylquinazolin-4-one
2-(Chloromethyl)-3-phenylquinazolin-4-oneVarious nucleophiles2-Substituted methyl-3-phenylquinazolin-4-ones
This compoundHydrazine (B178648) hydrate (B1144303)2-Hydrazinylmethyl-3-phenylquinazolin-4-one

The N-3 position of the quinazolinone ring is another critical site for structural modification. While the parent compound in this context is this compound, broader studies on quinazolinones show that the substituent at the N-3 position significantly influences the molecule's biological activity. nih.gov

Derivatization at this position often involves the synthesis of quinazolinones from anthranilic acid and its derivatives, where the N-3 substituent is introduced by using a corresponding primary amine in the cyclization step. tandfonline.com For instance, reacting 2-methyl-4H-benzoxazin-4-one with different amines can yield a variety of N-3 substituted 2-methylquinazolin-4(3H)-ones. tandfonline.com

The phenyl group at the N-3 position can also be substituted. The synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved through a one-pot, three-component reaction involving anthranilic acid, an orthoester, and a primary amine under microwave irradiation. tandfonline.com This allows for the introduction of various aryl and alkyl groups at the N-3 position.

Alkylation of the N-3 position is a common strategy. tiiame.uz For example, methylation of 2-substituted quinazolin-4-ones can occur at the N-3 atom. tiiame.uz The nature of the substituent at the C-2 position can influence the reactivity of the N-3 position.

The following table provides examples of modifications involving the N-3 position:

Starting MaterialReagent/ConditionResulting Compound Class
Anthranilic acid, Acetic anhydride (B1165640), AmineDeep eutectic solvent2-Methyl-3-substituted-quinazolin-4(3H)-ones
2-Methyl-4H-benzoxazin-4-onePrimary aminesN-3 substituted 2-methylquinazolin-4(3H)-ones
2-Substituted quinazolin-4-oneAlkylating agentN-3 alkylated quinazolin-4-ones

Introducing substituents onto the benzene (B151609) ring of the quinazolinone core is a well-established strategy to modulate the physicochemical and biological properties of these compounds. Halogenation, particularly at the C-6 and C-8 positions, has been shown to be significant for enhancing antimicrobial activities. nih.gov

Nitration of 4(3H)-quinazolinones typically occurs at the C-6 position. However, the presence of an ortho-directing group at the C-7 position can also lead to the formation of an 8-nitrated product. nih.gov For example, the synthesis of 2-(3-methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one has been reported. mdpi.com

Halogenated derivatives, such as those containing chloro and iodo groups, have been synthesized and studied. For instance, N-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide have been prepared. mdpi.com The synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has also been explored. nih.gov

These substitutions are often achieved by starting with appropriately substituted anthranilic acids. For example, using a substituted 2-aminobenzoic acid in the initial cyclization reaction directly incorporates the desired substituent onto the benzene ring of the quinazolinone.

The table below highlights some substitutions on the benzene ring:

PositionSubstituentStarting Material ExampleResulting Compound Example
C-6Iodo5-Iodoanthranilic acid6-Iodo-2-methyl-3-phenylquinazolin-4-one
C-8Nitro2-Amino-3-nitrobenzoic acid8-Nitro-2-methyl-3-phenylquinazolin-4-one
C-6Chloro5-Chloroanthranilic acid6-Chloro-2-methyl-3-phenylquinazolin-4-one
C-6, C-8Diiodo3,5-Diiodoanthranilic acid6,8-Diiodo-2-methyl-3-phenylquinazolin-4-one

Formation of Hybrid and Fused Heterocyclic Systems

A significant derivatization strategy involves the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These hybrids are typically synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, the 2-methyl group can be functionalized to introduce a primary amino group, which then serves as a handle for Schiff base formation.

One common route involves the conversion of the 2-methyl group to a 2-hydrazinomethyl group. This intermediate can then be reacted with various aromatic or heteroaromatic aldehydes to yield a series of quinazolinone-Schiff base hybrids. nih.govnih.gov For example, 3-amino-2-methylquinazolin-4(3H)-one, synthesized from 2-methyl-4H-3,1-benzoxazin-4-one and hydrazine hydrate, readily undergoes condensation with substituted aromatic aldehydes to form the corresponding Schiff bases. nih.govnih.gov

These Schiff bases have been investigated for their biological activities. The general synthetic route allows for the introduction of a wide variety of substituents on the aldehyde-derived portion of the molecule, enabling extensive structure-activity relationship studies.

The following table illustrates the synthesis of quinazolinone-Schiff base hybrids:

Quinazolinone IntermediateReagentResulting Hybrid
3-Amino-2-methylquinazolin-4(3H)-oneSubstituted aromatic aldehydes3-((Substituted-benzylidene)amino)-2-methylquinazolin-4(3H)-one
2-(Hydrazinylmethyl)-3-phenylquinazolin-4-oneAromatic aldehydes2-(((Substituted-benzylidene)hydrazinyl)methyl)-3-phenylquinazolin-4-one

The incorporation of thiourea (B124793) and thiosemicarbazide (B42300) moieties into the this compound scaffold represents another important derivatization strategy. These sulfur- and nitrogen-containing functional groups can significantly alter the molecule's properties and biological activity.

Thiourea derivatives can be synthesized by reacting an amino-functionalized quinazolinone with an isothiocyanate. For example, an aminoquinazoline can be reacted with thiophosgene (B130339) to produce an isothiocyanate derivative, which is then treated with an amine to form the thiourea. mdpi.com Alternatively, direct reaction of an aminoquinazoline with an isothiocyanate can also yield the desired thiourea derivative. mdpi.com

Thiosemicarbazide derivatives are often prepared from a hydrazide intermediate. For instance, a quinazolinone hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide. ekb.eg Thiosemicarbazides can also be synthesized by the condensation of a thiosemicarbazide with an aldehyde or ketone. nih.gov In the context of quinazolinones, a 2-formyl- or 2-acetyl-quinazolinone could be condensed with thiosemicarbazide.

These derivatives have been explored for various biological activities. The general synthetic schemes are presented below:

Synthesis of Thiourea Derivatives:

Method A: Aminoquinazoline + Thiophosgene → Isothiocyanate derivative + Amine → Thiourea derivative mdpi.com

Method B: Aminoquinazoline + Isothiocyanate → Thiourea derivative mdpi.com

Synthesis of Thiosemicarbazide Derivatives:

Quinazolinone hydrazide + Isothiocyanate → Thiosemicarbazide derivative ekb.eg

The table below provides examples of these derivatives:

Quinazolinone IntermediateReagentResulting Derivative
Amino-substituted quinazolinonePhenyl isothiocyanateQuinazolinone-thiourea hybrid
Quinazolinone hydrazideAmmonium (B1175870) thiocyanateQuinazolinone-thiosemicarbazide hybrid

Hybridization with Other Important Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the combination of two or more pharmacologically active scaffolds into a single molecule. nih.gov This approach aims to develop novel compounds with potentially enhanced biological activities, improved selectivity, or a broader spectrum of action by integrating the beneficial features of each constituent heterocycle. nih.gov The quinazolinone nucleus, a well-established pharmacophore, has been extensively utilized as a building block for the creation of new hybrid molecules. nih.govresearchgate.net

Pyrrolidine (B122466) Ring Incorporations

The fusion of a pyrrolidine ring with the quinazolinone core has been explored to generate novel polycyclic structures. One notable method involves a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate. mdpi.com This one-pot synthesis leads to the formation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione. mdpi.com The reaction proceeds through an initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which subsequently undergoes another cyclization to yield the final pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. mdpi.com The use of mechanochemical activation and a heterogeneous acid catalyst like Amberlyst® 15 has been shown to significantly improve the efficiency of this reaction, reducing the reaction time from 24 hours to just three hours. mdpi.com

Another approach to pyrrolo[1,2-c]quinazoline derivatives involves the reaction of quinazolines with α-bromocarbonyl compounds to form intermediate quinazolinium salts. researchgate.net These salts, in the presence of an acid scavenger, can generate quinazolinium-3-methylides in situ. While these ylides are typically trapped with electron-deficient alkynes to form pyrrolo[1,2-c]quinazolines, in the absence of a trapping agent, they can undergo a dimerization process. researchgate.net This leads to the formation of 1,2-disubstituted pyrrolo[1,2-c]quinazolines. researchgate.net

Starting MaterialsReagents/ConditionsProductReference
Anthranilamide, Ethyl levulinateAmberlyst® 15, Mechanochemical activation3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione mdpi.com
Quinazoline (B50416), α-Bromocarbonyl compoundsEpoxide or Triethylamine1,2-Disubstituted pyrrolo[1,2-c]quinazolines researchgate.net
Pyrazole-Substituted Quinazolinones

The incorporation of a pyrazole (B372694) moiety into the quinazolinone scaffold has been a subject of significant interest, leading to the development of various hybrid compounds. A common synthetic strategy involves the diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative. psu.edu The resulting diazonium salts are then coupled with active methylene (B1212753) compounds such as ethyl acetoacetate, ethyl cyanoacetate, and acetylacetone (B45752) to yield hydrazono quinazolinone derivatives. psu.edu Subsequent cyclization of these intermediates with hydrazine hydrate or phenylhydrazine (B124118) affords pyrazolin-5-one derivatives of 3H-quinazolin-4-one. psu.edu

Another approach involves the synthesis of (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-yl)acrylonitrile, which serves as a key intermediate. tandfonline.com This benzoxazinone (B8607429) derivative can then be reacted with various nitrogen nucleophiles to construct the quinazolinone ring, resulting in novel quinazolinone-pyrazole hybrids. tandfonline.com

Furthermore, pyrazolo[1,5-a]quinazolin-5(4H)-ones have been synthesized and evaluated as allosteric modulators of metabotropic glutamate (B1630785) receptors. nih.gov The synthetic pathway to these compounds often involves the reaction of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by annulation with an anthranilic acid derivative to construct the quinazolinone portion of the tricycle.

Starting MaterialsReagents/ConditionsProductReference
3-(4-Aminophenyl)-2-methyl-3H-quinazolin-4-oneNaNO₂, HCl; Active methylene compounds; Hydrazine hydrate/PhenylhydrazinePyrazolin-5-one derivatives of 3H-quinazolin-4-one psu.edu
(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(6-iodo-4-oxo-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-2-yl)acrylonitrileNitrogen nucleophilesQuinazolinone-pyrazole hybrids tandfonline.com
Substituted hydrazine, β-ketoester, Anthranilic acid derivativeCyclocondensationPyrazolo[1,5-a]quinazolin-5(4H)-ones nih.gov
Thiazolidin-4-one Hybridization

The synthesis of quinazolinone-thiazolidinone hybrids often begins with the preparation of a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one scaffold. nih.gov This intermediate is then reacted with various aromatic aldehydes to form Schiff bases. The subsequent cyclocondensation of these Schiff bases with thioglycolic acid in a solvent like DMF yields the desired 3-(4-oxo-2-arylthiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives. nih.gov This molecular hybridization approach combines the structural features of both quinazolinone and thiazolidin-4-one, two heterocycles known for their diverse biological activities. nih.gov

An alternative route involves the synthesis of 3-amino-2-methylquinazolin-4(3H)-one, which is then condensed with substituted aromatic aldehydes in the presence of thioglycolic acid and N,N'-dicyclohexylcarbodiimide (DCC) in DMF. This method also produces 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives. researchgate.net

Starting MaterialsReagents/ConditionsProductReference
3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one, Aromatic aldehydesThioglycolic acid, DMF3-(4-Oxo-2-arylthiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives nih.gov
3-Amino-2-methylquinazolin-4(3H)-one, Aromatic aldehydesThioglycolic acid, DCC, DMF3-(4-Oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives researchgate.net
Oxadiazole Hybridization

The synthesis of quinazolinone-1,3,4-oxadiazole conjugates has been achieved through a multi-step process. rtu.lvepa.gov The synthesis commences with the preparation of 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid from isatoic anhydride, β-alanine, and formic acid. rtu.lvepa.gov This acid is then converted to its corresponding hydrazide. Subsequent reaction of these hydrazides with various (hetero)aromatic carboxylic acids in the presence of a coupling agent leads to the formation of mixed hydrazides. rtu.lvepa.gov Finally, these mixed hydrazides are cyclized using p-toluenesulfonyl chloride to yield the target 3-[2-(5-aryl(heteroaryl)-1,3,4-oxadiazol-2-yl)ethyl]quinazolin-4(3H)-ones. rtu.lv

Another strategy for creating quinazolinone-1,2,4-oxadiazole hybrids involves a coupling reaction. nih.govnih.gov In this approach, pre-synthesized 3-substituted quinazolin-4-one moieties are coupled with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole derivatives. nih.gov The reaction is typically carried out in DMF using anhydrous K₂CO₃ and KI. nih.gov The 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole intermediates are themselves prepared from the corresponding benzimidamides, which are obtained by reacting amidoximes with chloroacetyl chloride. nih.gov

Starting MaterialsReagents/ConditionsProductReference
Isatoic anhydride, β-Alanine, Formic acid, (Hetero)aromatic carboxylic acidsHydrazine, p-Toluenesulfonyl chloride3-[2-(5-Aryl(heteroaryl)-1,3,4-oxadiazol-2-yl)ethyl]quinazolin-4(3H)-ones rtu.lvepa.gov
3-Substituted quinazolin-4-ones, 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazolesK₂CO₃, KI, DMFQuinazolinone-1,2,4-oxadiazole hybrids nih.govnih.gov
Triazole and Glycoside Moieties

Quinazolinone-1,2,3-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov A common synthetic route involves a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In a typical synthesis, a quinazolinone derivative bearing a terminal alkyne is reacted with an appropriate organic azide (B81097) to form the 1,2,3-triazole ring, linking the two heterocyclic moieties. nih.govnih.gov

For instance, a series of quinazolinone-1,2,3-triazole hybrids were prepared where the triazole ring is connected to the quinazolinone core through a linker. nih.gov These compounds have shown potential as α-glucosidase inhibitors. nih.gov The synthesis of these hybrids often starts from 2-aminobenzamide (B116534), which is used to construct the quinazolinone ring. The resulting quinazolinone is then functionalized with a propargyl group to introduce the alkyne functionality necessary for the click reaction. nih.gov

Furthermore, the incorporation of glycoside moieties has been explored. researchgate.net This involves the synthesis of glycosyl heterocyclic scaffolds, which can then be linked to the quinazolinone-triazole hybrid structure. researchgate.net

Starting MaterialsReagents/ConditionsProductReference
Alkyne-functionalized quinazolinone, Organic azideCopper(I) catalyst (CuAAC)Quinazolinone-1,2,3-triazole hybrids nih.govnih.gov
2-Aminobenzamide, Carbonyl compounds, Propargyl bromide, Aryl azides[C12Py][FeCl3Br], Click chemistryQuinazolinone-triazole hybrids nih.gov
2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, 4-Methyl-4-H-1,2,4-triazole-3-thiolPotassium carbonate, AcetoneQuinazolinone-triazole hybrids with a 2-thioacetamido linker nih.gov
Indole (B1671886) and Indolin-2-one Hybridization

The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives has been achieved through the condensation of anthranilamides with indole-3-carboxaldehydes. mdpi.com This reaction provides a straightforward approach to these hybrid molecules. The reaction conditions can be varied, and the nature of the substituents on both the indole and anthranilamide starting materials can influence the yield of the final product. mdpi.com

In a different approach, hybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond have been synthesized. eurekaselect.com This synthesis involves the preparation of a 3-amino-2-methylquinazolin-4(3H)-one intermediate, which is then condensed with various isatin (B1672199) derivatives (indoline-2,3-diones). This condensation reaction forms an imine linkage between the two heterocyclic systems. eurekaselect.com Further modifications, such as N-alkylation of the indolin-2-one ring, can be carried out to generate a library of diverse hybrid compounds. eurekaselect.com

Starting MaterialsReagents/ConditionsProductReference
Anthranilamides, Indole-3-carboxaldehydesCondensation2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives mdpi.com
3-Amino-2-methylquinazolin-4(3H)-one, Isatin derivativesCondensationHybrids of indolin-2-one and quinazolin-4(3H)-one linked via an imine bond eurekaselect.com

Fused Quinazolinone Compounds

The fusion of additional heterocyclic rings to the quinazolinone core represents a significant structural modification strategy, leading to the formation of polycyclic skeletons. These fused systems often exhibit distinct chemical properties compared to their non-fused counterparts. Various synthetic methodologies have been developed to construct these complex molecular architectures, often starting from precursors other than this compound but resulting in related fused systems.

One common strategy for synthesizing fused quinazolinones involves the reaction of isatoic anhydride with different amines to produce 2-aminobenzamides. These intermediates can then undergo a series of reactions, including cyclization, to form fused systems like quinazolino[3,4-a]quinazolinones. nih.gov

Another established method is the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one intermediate. This intermediate can then be treated with various amines to yield fused quinazolinone derivatives. nih.gov For example, this approach has been used to synthesize deoxyvasicinone. nih.gov

More recent methods include iodine-mediated intramolecular sp3 C-H amination reactions. This transition-metal-free approach allows for the synthesis of quinazolinone-fused tetrahydroisoquinolines and derivatives of Rutaecarpine from readily available 2-aminobenzamide precursors. acs.orgacs.org This reaction demonstrates a broad substrate scope and can be performed on a gram scale. acs.orgacs.org

Furthermore, 2-methyl-quinazolin-4(3H)-one itself can serve as a building block for novel fused quinazolinone compounds. Through various chemical reactions, it can be converted into systems such as quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazoline. scirp.org

The table below provides examples of fused quinazolinone systems that have been synthesized:

Fused SystemSynthetic Precursor/MethodReference
Quinazolino[3,4-a]quinazolinonesIsatoic anhydride and amines nih.gov
DeoxyvasicinoneAnthranilic acid and chloro acylchloride nih.gov
Quinazolinone-fused tetrahydroisoquinolinesIodine-mediated sp3 C-H amination of 2-aminobenzamides acs.orgacs.org
Quinolino[2,1-b]quinazolines2-Methyl-quinazolin-4(3H)-one scirp.org
Pyrrolo[2,1-b]quinazoline2-Methyl-quinazolin-4(3H)-one scirp.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Methyl 3 Phenylquinazolin 4 One Derivatives

Elucidation of Key Structural Features Influencing Bioactivity

The bioactivity of 2-methyl-3-phenylquinazolin-4-one derivatives is intricately linked to several key structural features. The quinazolinone nucleus itself serves as a crucial pharmacophore, providing the fundamental framework for interaction with various biological targets. Modifications at several key positions on this scaffold have been shown to significantly modulate the biological activity of these compounds.

The primary points of structural variation that influence bioactivity include:

The substituent at the 2-position: The methyl group in the parent compound is a critical feature, and its replacement or modification can lead to significant changes in activity.

The nature and substitution pattern of the phenyl ring at the 3-position: The electronic and steric properties of the substituents on this ring play a pivotal role in determining the potency and selectivity of the derivatives.

Impact of Substituent Nature and Position on Molecular Efficacy

The nature and position of various substituents on the this compound scaffold have a profound impact on the molecule's efficacy. Strategic placement of different functional groups can enhance binding affinity to target receptors, improve pharmacokinetic properties, and ultimately lead to more potent biological activity.

Substitutions on the aromatic rings of the this compound core are a cornerstone of SAR studies for this class of compounds. Both the fused benzene (B151609) ring of the quinazolinone system and the phenyl ring at the 3-position are amenable to substitution, and the nature of these substitutions can dramatically alter the biological activity.

For instance, in the context of antimicrobial activity, the presence of a substituted aromatic ring at position 3 is considered essential mdpi.com. The introduction of various substituents on this phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with microbial targets.

The following table provides examples of how substitutions on the aromatic rings can influence the cytotoxic activity of this compound derivatives against different cancer cell lines.

Compound IDR1 (Position 6)R2 (on Phenyl at Position 3)Activity (IC50 in µM)Cell Line
1 H4-Cl25.85 ± 1.20A549 researchgate.net
2 BrH>100Various nih.gov
3 H4-OCH310.72 ± 0.53 (48h)HCT-116 nih.gov
4 H4-Br>50HCT-116 nih.gov
5 I4-Cl10.0 ± 0.8HeLa nih.gov

This table is interactive. Click on the headers to sort the data.

The electronic nature of the substituents on the aromatic rings is a critical determinant of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence the molecule's interaction with its biological target.

Electron-Withdrawing Groups (EWGs): Halogens such as chlorine (Cl), bromine (Br), and fluorine (F), as well as nitro groups (NO2), are common EWGs explored in the SAR of this compound derivatives. The presence of a chlorine atom at the para-position of the N-phenyl ring has been shown to be favorable for certain biological activities researchgate.net. In some series of compounds, the introduction of a halogen can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its target nih.gov. For example, in a series of anticonvulsant agents, the presence of a chloro group on the N-benzyl ring enhanced activity nih.gov.

Electron-Donating Groups (EDGs): Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are typical EDGs that have been incorporated into the this compound scaffold. A methoxy group at the para-position of the phenyl ring at N3 has been associated with potent cytotoxic activity against certain cancer cell lines nih.gov. The electron-donating nature of these groups can increase the electron density of the aromatic ring, potentially leading to stronger interactions with electron-deficient pockets in a target receptor.

The following table illustrates the effect of EWGs and EDGs on the anticonvulsant activity of some quinazolinone derivatives.

Compound IDSubstitutionActivity (% Protection against scPTZ)
6 4-Cl (EWG) on S-benzyl100% nih.gov
7 4-OCH3 (EDG) on S-benzyl100% nih.gov
8 Unsubstituted67% nih.gov

This table is interactive. Click on the headers to sort the data.

The substituents at positions 2 and 3 of the quinazolinone ring are of paramount importance in defining the biological activity of these derivatives.

Position 2 - Methyl Group: The methyl group at the 2-position is a key structural feature. While some studies have explored its replacement with other groups, the 2-methyl substitution is often retained in active compounds. In some cases, functionalization of this methyl group has been a successful strategy to introduce new chemical entities with improved biological profiles mdma.ch.

Position 3 - Substituted Aromatic Ring: The N-phenyl ring at position 3 is a critical site for modification. The nature and position of substituents on this ring have a profound influence on the molecule's interaction with its biological target. For instance, in a series of compounds evaluated for anticonvulsant activity, the substitution pattern on the 3-aryl group was found to be a key determinant of efficacy mdma.ch. The introduction of various functional groups on this ring allows for the exploration of a wide chemical space to optimize potency and selectivity. Studies have shown that even minor changes to the substituents on the 3-phenyl ring can lead to significant differences in biological activity nih.gov.

The following table presents data on the cytotoxic activity of 2-methyl-6-iodoquinazolin-4(3H)-one derivatives with various substitutions on the N-phenyl ring.

Compound IDSubstitution on N-phenyl ringActivity (IC50 in µM)Cell Line
9 4-Cl10 ± 0.8HeLa nih.gov
10 4-F21 ± 1.5HL60 nih.gov
11 4-NO261 ± 4.2T98G nih.gov
12 H>100Various nih.gov
13 3-Cl, 4-F22 ± 1.8T98G nih.gov

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Stereochemical Influences in SAR

While extensive research has focused on the impact of substituent effects, the role of conformational analysis and stereochemistry in the SAR of this compound derivatives is less explored in the available literature. However, these three-dimensional aspects are fundamentally important in drug-receptor interactions.

The phenyl ring at the 3-position is not coplanar with the quinazolinone ring system, and there is rotational freedom around the N-C bond connecting them. The preferred conformation of the molecule can influence its ability to fit into the binding pocket of a target receptor. The presence of bulky substituents on the phenyl ring or at adjacent positions on the quinazolinone core can restrict this rotation and lock the molecule into a specific conformation, which may be more or less favorable for biological activity.

Although specific studies on chiral centers within the this compound scaffold are not widely reported, the principles of stereochemistry are crucial in medicinal chemistry. If a chiral center were to be introduced into the molecule, it is highly likely that the different enantiomers or diastereomers would exhibit different biological activities, as they would interact differently with chiral biological macromolecules like enzymes and receptors nih.gov.

Computational Approaches to SAR Modeling

Computational chemistry has become an indispensable tool for understanding the SAR of drug candidates and for the rational design of new, more potent molecules. Various computational approaches have been applied to the study of quinazolinone derivatives, including this compound analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to develop predictive models for the biological activity of quinazolinone derivatives nih.gov. These models can provide valuable insights into the steric, electrostatic, and hydrophobic requirements for optimal activity and can guide the design of new compounds with improved efficacy.

Molecular Docking: Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a biological target nih.gov. For this compound derivatives, docking studies can help to elucidate the key interactions between the compound and its receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This information is crucial for understanding the molecular basis of the observed SAR and for designing new derivatives with enhanced binding affinity. For example, docking studies have been used to investigate the binding of quinazolinone derivatives to enzymes like DNA gyrase mdma.ch.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the binding mode and the conformational changes that may occur upon ligand binding nih.gov. This can offer a more realistic picture of the drug-receptor interaction compared to static docking poses.

These computational methods, when used in conjunction with experimental data, provide a powerful platform for the elucidation of SAR and the design of novel this compound derivatives with desired therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. nih.gov By developing mathematical models, QSAR studies can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. nih.govmdpi.com For quinazolinone derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed to explore their therapeutic potential against various biological targets, including cancer and microbial pathogens. nih.govrsc.orgnih.gov

Detailed Research Findings

3D-QSAR Studies:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating the structural requirements for biological activity. These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.

In one study, a 3D-QSAR model was developed for a series of quinazolinone derivatives containing hydrazone structures to analyze their antitumor activity against human prostate cancer cells (PC-3). rsc.org The CoMFA model was established using Sybyl-X2.0 software. rsc.org The resulting model demonstrated good predictive capability, as indicated by its statistical parameters. rsc.org

Key statistical results for the CoMFA model were:

Cross-validation coefficient (q²): 0.547

Correlation coefficient (r²): 0.980

Standard Error of Estimate (SEE): 0.042

F-value: 49.634

These statistics suggest a robust model where the cross-validation coefficient (q²) is greater than 0.5 and the correlation coefficient (r²) is high, indicating a strong correlation between the predicted and actual antitumor activities. rsc.orgtandfonline.com

Another 3D-QSAR study focused on quinazoline (B50416) derivatives as antimalarial agents targeting the dihydrofolate reductase (DHFR) enzyme. tandfonline.com Both CoMFA and CoMSIA models were built, and the CoMSIA model, which included steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, showed the best external prediction of antimalarial activity. tandfonline.com The statistical validation of the CoMSIA model yielded a q² of 0.584, an r² of 0.816, and a predictive r² (R²pred) of 0.73, confirming the model's reliability and predictive power. tandfonline.com

Similarly, a 3D-QSAR model was constructed to investigate quinazoline derivatives as potential treatments for osteosarcoma. nih.gov This model also showed high stability and predictive power, with a q² of 0.63 and an r² of 0.987. nih.gov Such models are crucial for designing new compounds with enhanced activity. nih.gov

2D-QSAR Studies:

In addition to 3D methods, 2D-QSAR studies have also been applied to quinazolinone derivatives. These models use simpler molecular descriptors calculated from the 2D structure. For instance, a series of 4(3H)-quinazolone derivatives were analyzed for their activity as tyrosine kinase inhibitors using multiple linear regression. nih.gov This study generated several mathematical models correlating molecular descriptors with the inhibitory activity (pMIC). One of the final models is represented by the equation:

pMIC = 0.2165κ(1) - 2.082χ(3) - 0.3235μT - 0.2185μx - 100.6qN - 35.42 nih.gov

This equation highlights the contribution of various descriptors, such as kappa shape indices (κ), chi connectivity indices (χ), and atomic charges (qN), to the biological activity. nih.gov

A preliminary QSAR study was also conducted on a series of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones to evaluate their antibacterial activity. nih.gov This research aimed to establish a basis for the future development of more effective antibacterial drugs based on this scaffold. nih.gov

Data Tables

The following table presents data from a 3D-QSAR study on quinazolinone derivatives, showing the actual and predicted biological activities against the PC-3 cancer cell line. The activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

CompoundActual pIC50Predicted pIC50Residual
7a4.564.58-0.02
7b4.754.720.03
7c4.914.93-0.02
7d4.834.810.02
7n5.115.100.01
8c4.674.660.01
8g4.964.940.02
9e4.874.88-0.01

Data adapted from a 3D-QSAR study on quinazolinone derivatives. rsc.org

The low residual values (the difference between actual and predicted pIC50) in the table further illustrate the high predictive accuracy of the developed QSAR model. rsc.org

Mechanisms of Biological Activity at the Molecular and Cellular Level in Vitro Studies

Enzyme Inhibition Profiles

The quinazolinone core is a versatile platform for designing inhibitors that target a variety of enzymes crucial for cellular function and disease progression.

Protein Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov Derivatives of 2-Methyl-3-phenylquinazolin-4-one have been shown to inhibit several important protein kinases.

A series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against multiple tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov Notably, some of these compounds exhibited potent, low micromolar to nanomolar inhibition of these kinases. nih.govnih.gov

For instance, certain derivatives showed strong inhibitory action against CDK2, with IC50 values comparable to the established inhibitor imatinib. nih.gov In the case of HER2, one derivative displayed an IC50 value identical to the positive control, lapatinib. nih.gov Similarly, excellent EGFR inhibitory activity was observed, with some compounds having IC50 values near that of erlotinib. nih.gov While VEGFR2 inhibition was generally less potent, some derivatives still showed comparable activity to sorafenib. nih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors. It was revealed that some derivatives can act as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR. nih.gov For HER2, both ATP non-competitive and competitive inhibition mechanisms have been observed depending on the specific derivative. nih.gov

Interactive Table: Protein Kinase Inhibition by this compound Derivatives

Target EnzymeDerivativeIC50 (µM)Reference CompoundReference IC50 (µM)
CDK2 2i0.173 ± 0.012Imatinib0.131 ± 0.015
3i0.177 ± 0.032
HER2 3i0.079 ± 0.015Lapatinib0.078 ± 0.015
2h0.138 ± 0.012
2i0.128 ± 0.024
3f0.132 ± 0.014
3g0.112 ± 0.016
EGFR 2i0.097 ± 0.019Erlotinib0.056 ± 0.012
2h0.102 ± 0.014
3h0.128 ± 0.016
3i0.181 ± 0.011
VEGFR-2 3e0.083Sorafenib0.030
330.013
340.067

Hydrolase Inhibition

Research has also explored the inhibitory potential of quinazolinone derivatives against hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.

Specifically, a novel series of (E)-8-benzylidene-5,6,7,8-tetrahydro-2,4-diarylquinazolines were synthesized and evaluated as inhibitors of the mammalian hepatic cysteine proteases Cathepsin B, Cathepsin H, and Cathepsin L. nih.gov One of the most potent compounds, (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline, exhibited highly effective inhibition with Ki values in the nanomolar and even picomolar range for these cathepsins. nih.gov

Other Enzyme Targets

The therapeutic potential of quinazolinone derivatives extends to other enzyme classes as well. A series of new quinazoline (B50416) analogs were designed to target Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. nih.gov Several of these compounds were found to be active DHFR inhibitors, with the most potent exhibiting IC50 values in the sub-micromolar range (0.4-0.5 µM). nih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can influence fundamental cellular processes like apoptosis and cell cycle progression.

Apoptosis Induction and Cell Cycle Modulation

A novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), has been shown to induce both apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The induction of apoptosis by DQQ was confirmed through various assays, including cellular and nuclear microscopy, annexin-V staining, and analysis of mitochondrial membrane potential. nih.gov Furthermore, DQQ was found to cause cell cycle arrest. nih.gov This suggests that quinazolinone derivatives can trigger programmed cell death pathways, a critical mechanism for anti-cancer therapies.

Anti-proliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)

The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-cancer effects. While direct studies on the anti-proliferative mechanisms of this compound are limited in the available literature, extensive research on closely related 2,3-disubstituted quinazolin-4-one derivatives provides significant insights into the probable molecular and cellular mechanisms of action. These studies consistently demonstrate that quinazolin-4-ones can inhibit cancer cell proliferation through the induction of cell cycle arrest and apoptosis.

Research on a variety of 2-phenylquinazolin-4(3H)-one derivatives has revealed their capability to induce cell cycle arrest at different phases. For instance, certain derivatives have been shown to cause an arrest in the G0/G1 phase of the cell cycle in HeLa cervical cancer cells. This disruption of the normal cell cycle progression prevents the cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. In other studies involving breast cancer cell lines, different 2-phenylquinazolin-4(3H)-one derivatives were found to induce cell cycle arrest at the S-phase. This suggests that the specific substitution pattern on the quinazolinone core can influence the precise phase of cell cycle inhibition.

Another key anti-proliferative mechanism associated with quinazolinone derivatives is the induction of apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest and is a critical mechanism for eliminating cancerous cells. Studies have shown that treatment of cancer cells with these compounds leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, in breast cancer cells, a derivative of 2-phenylquinazolin-4(3H)-one was observed to upregulate the expression of p53, Bax, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2, ultimately leading to apoptotic cell death. researchgate.net

Furthermore, some quinazolinone derivatives have been identified as inhibitors of tubulin polymerization. acs.org Tubulin is a crucial protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. acs.org This mechanism is a hallmark of several successful chemotherapeutic agents. acs.org

It is important to note that the anti-proliferative activity of these derivatives is often evaluated against a range of human cancer cell lines, including those known to be resistant to standard therapies. For example, certain quinazolin-4(3H)-one derivatives have demonstrated effective inhibition of both EGFR-TKI-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines. acs.org This highlights the potential of the quinazolinone scaffold in overcoming drug resistance, a major challenge in cancer therapy.

Table 1: Anti-proliferative Activity of Selected Quinazolin-4-one Derivatives in Cancer Cell Lines

Compound Type Cancer Cell Line Observed Mechanism
2-Phenylquinazolin-4(3H)-one derivative HeLa Cell cycle arrest at G0/G1 phase
2-Phenylquinazolin-4(3H)-one derivative Breast Cancer Cells Cell cycle arrest at S-phase, apoptosis induction (upregulation of p53, Bax, caspases; downregulation of Bcl-2) researchgate.net
Quinazolinone derivative - Inhibition of tubulin polymerization, mitotic arrest acs.org
Quinazolin-4(3H)-one derivative Non-Small Cell Lung Cancer (NSCLC) Inhibition of EGFR-TKI-sensitive and resistant cell lines acs.org

DNA Interaction Mechanisms (e.g., Photo-disruptive activity)

Emerging research has highlighted the potential for certain quinazolinone derivatives to interact with DNA, particularly through photo-activation. This mode of action represents a novel approach to targeted therapy, where the compound's activity can be spatially and temporally controlled by light.

A study focused on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which are structurally very similar to this compound, has provided significant evidence for their photo-disruptive activity towards plasmid DNA. researchgate.net In this research, it was discovered that several of these derivatives become photo-active upon irradiation with UVA and UVB light. researchgate.net This photo-activation enables the compounds to induce damage to the DNA, a mechanism that can be harnessed for therapeutic purposes. researchgate.net

The study revealed that the nature and position of substituents on the quinazolinone ring play a crucial role in this photo-activity. For instance, the presence of a nitro group at the 6-position was found to confer extraordinary photo-activity, even at very low concentrations, when irradiated with both UVA and UVB light. researchgate.net Conversely, a bromo-substitution at the same position resulted in activity only under UVB irradiation. researchgate.net This indicates that the electronic properties of the substituents significantly influence the compound's ability to absorb light and subsequently interact with DNA.

Molecular docking studies have been employed to further understand the interaction between these quinazolinone derivatives and DNA. The results from these computational models suggest a satisfactory binding affinity of the compounds to the DNA molecule, which is a prerequisite for any subsequent photo-induced damage. researchgate.net The docking analyses, in conjunction with the experimental photo-reactivity data, provide a compelling model for how these compounds may exert their biological effects.

The ability to "turn on" and "turn off" the DNA-damaging properties of these compounds using light opens up possibilities for the development of novel photo-chemotherapeutics or photodynamic therapies. researchgate.net Such therapies could offer greater precision and fewer side effects compared to conventional chemotherapy by localizing the cytotoxic effect to the irradiated area.

Table 2: Photo-disruptive Activity of 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives

Derivative Irradiation Activity
Various 3-amino-2-methyl-quinazolin-4(3H)-ones UVB Photo-active towards plasmid DNA researchgate.net
Various 3-amino-2-methyl-quinazolin-4(3H)-ones UVA Photo-active towards plasmid DNA researchgate.net
6-Nitro derivative UVA & UVB Extraordinary photo-activity researchgate.net
6-Bromo derivative UVB Photo-active researchgate.net

Enhancement of Plant Disease Resistance Mechanisms

The quinazolinone scaffold is not only relevant in medicinal chemistry but also shows significant promise in the field of agriculture for plant protection. Derivatives of quinazolin-4-one have been investigated for their ability to combat various plant diseases, primarily through their intrinsic antifungal and antiviral activities. These compounds can directly inhibit the growth of plant pathogens, thereby contributing to the enhancement of plant disease resistance.

Several studies have demonstrated the in vitro antifungal efficacy of quinazolin-4-one derivatives against a range of economically important plant pathogenic fungi. For example, certain derivatives have shown good antifungal activity against Fusarium oxysporum f. sp. albedinis, the causal agent of Bayoud disease in date palms, as well as Verticillium dahliae, a widespread pathogen affecting numerous crops. researchgate.net In one study, a series of 3-alkylquinazolin-4-one derivatives were synthesized and tested for their bioactivities, with one compound, 6-bromo-3-propylquinazolin-4-one, exhibiting strong in vitro antifungal activity against the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov

The mechanism of action for this antifungal activity is believed to involve the interaction of the quinazolinone compounds with the fungal cell wall and DNA structures, leading to the inhibition of growth and proliferation. semanticscholar.org The broad-spectrum nature of this activity against various fungal species underscores the potential of these compounds as agricultural fungicides. acs.org

In addition to their antifungal properties, quinazolinone derivatives have also been evaluated for their antiviral activities against plant viruses. Research on deoxyvasicinone, a quinazolinone alkaloid, and its derivatives has shown significant inhibitory effects against the Tobacco Mosaic Virus (TMV). acs.orgacs.org The proposed mechanism of antiviral action involves the interference with the assembly of viral particles. Specifically, it is suggested that these compounds can disrupt the formation of the 20S coat protein discs, which are essential for the proper assembly of the TMV virion. acs.org By inhibiting this process, the compounds effectively halt the replication and spread of the virus within the plant.

The development of quinazolinone-based agents for plant protection aligns with the ongoing need for new and effective pesticides with potentially novel modes of action to combat resistance development in plant pathogens. nih.gov

Table 3: Antifungal and Antiviral Activities of Quinazolin-4-one Derivatives in Plant Protection

Compound Type Pathogen Observed Activity
Quinazolin-4-(3H)-one derivatives Fusarium oxysporum f. sp. albidinis, Verticillium dahliae Good antifungal activity researchgate.net
6-Bromo-3-propylquinazolin-4-one Fusarium oxysporum, Valsa mali, Gibberella zeae Strong in vitro antifungal activity nih.gov
Deoxyvasicinone derivatives Tobacco Mosaic Virus (TMV) Antiviral activity; interference with viral particle assembly acs.orgacs.org

Advanced Analytical Techniques for Characterization and Elucidation in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool for probing molecular structures. Different regions of the electromagnetic spectrum provide unique insights into the atomic and electronic framework of 2-Methyl-3-phenylquinazolin-4-one.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms (protons). In the case of this compound, the spectrum would exhibit characteristic signals. The protons of the phenyl group and the fused benzene (B151609) ring of the quinazolinone core would appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The three protons of the methyl group at the 2-position would give rise to a distinct singlet peak in the aliphatic region, expected around δ 2.5–3.0 ppm.

¹³C NMR detects the carbon atoms in the molecule, providing information about the number of non-equivalent carbons and their chemical environment. The spectrum for this compound is expected to show 15 distinct signals, corresponding to its molecular formula C₁₅H₁₂N₂O. Key signals include the carbonyl carbon (C=O) of the quinazolinone ring, which is highly deshielded and appears at a high chemical shift, and the various sp²-hybridized carbons of the aromatic rings. nih.gov A ¹³C NMR spectrum is available from the SpectraBase database, recorded on a Varian FT-80 instrument. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) is a set of NMR experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. For this compound, this technique would confirm the presence of the methyl group and the various methine carbons of the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
Aromatic-H 7.2 - 7.8 Multiplet Protons on the phenyl group and quinazolinone benzene ring.
Methyl-H (C2-CH₃) 2.5 - 3.0 Singlet Protons of the methyl group at position 2.
¹³C NMR
Carbonyl (C4=O) ~162 - Quaternary carbonyl carbon.
Aromatic-C 120 - 150 - Carbons of the two aromatic rings.
Methyl-C (C2-CH₃) ~22 - Carbon of the methyl group at position 2.

Note: These are generalized predicted values based on typical chemical shifts for these functional groups. Actual experimental values may vary based on solvent and other conditions.

Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) are used to identify the functional groups present in a molecule. The two techniques are complementary, as some molecular vibrations are more active in IR and others are more active in Raman.

For this compound, key vibrational modes include:

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1660-1700 cm⁻¹, is characteristic of the amide carbonyl group in the quinazolinone ring.

C=N Stretching: The imine bond within the quinazoline (B50416) ring gives rise to a stretch in the 1610-1640 cm⁻¹ region.

Aromatic C-H Stretching: These appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group protons result in stretches just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the vibrations of the aromatic rings.

DFT (Density Functional Theory) calculations are often employed alongside experimental work to compute the vibrational wavenumbers, which helps in the precise assignment of each band observed in the FT-IR and FT-Raman spectra. researchgate.net

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinazolinone ring system, being aromatic and conjugated with a carbonyl group and a phenyl group, exhibits characteristic absorption bands. epdf.pub The spectrum is expected to show intense bands corresponding to π → π* transitions of the conjugated system. Studies on the parent quinazoline molecule have identified electronic transitions, with the lowest n→π* transition observed around 27,581 cm⁻¹ in the vapor phase. epdf.pub UV-Vis spectroscopy can also be used to monitor the aggregation properties of such compounds in solution. researchgate.netresearchgate.net

Mass Spectrometry (LC/MS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and confirming the molecular formula of a compound. epdf.pub

For this compound (C₁₅H₁₂N₂O), the calculated molecular weight is 236.27 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 236. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 236.09496), allowing for the unambiguous confirmation of the elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) data available in the NIST Mass Spectrometry Data Center for this compound shows a prominent molecular ion peak at m/z 236, along with other fragmentation peaks at m/z 235 and 221, which provide clues about the molecule's structure and stability. nih.gov

Chromatographic Separation and Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for both the purification of synthesized compounds and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. In the synthesis of quinazolinone derivatives, TLC is routinely used to determine when the starting materials have been consumed and the desired product has formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at various time intervals. Alongside the reaction mixture, spots of the pure starting materials and the expected product are also applied as standards. The plate is then developed in a suitable solvent system, such as n-hexane and ethyl acetate. google.com The separation is based on the differential partitioning of the compounds between the stationary phase (silica) and the mobile phase. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot (often visualized under UV light or with an iodine stain), a chemist can effectively track the reaction's progression towards completion. google.com

Diffraction Techniques for Definitive Structural Elucidation

Diffraction techniques are the cornerstone for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of a beam of radiation passing through a crystal, scientists can deduce the three-dimensional structure of a molecule.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the structures of several closely related quinazolinone derivatives have been successfully determined using this method. For instance, the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride reveals a planar quinazolinium moiety. nih.gov Similarly, the crystal structure of 2-methyl-3-(phenylamino)-quinazolin-4(3H)-one has been resolved, providing precise bond and angle measurements. researchgate.net These studies demonstrate the utility of X-ray crystallography in establishing the definitive solid-state conformation of this class of compounds.

Computational docking studies, which predict the preferred orientation of one molecule to a second when bound to each other, have also been employed to understand the potential interactions of quinazolinone derivatives with biological targets. nih.gov For example, docking analyses of related quinazolin-4(3H)-one derivatives with various kinase enzymes have provided insights into their binding modes, suggesting key interactions that drive their inhibitory activity. nih.gov

Table 1: Representative Crystallographic Data for a Related Quinazolinone Derivative

Parameter2-methyl-3-(phenylamino)-quinazolin-4(3H)-one researchgate.net
Chemical Formula C₁₅H₁₃N₃O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.8631(6)
b (Å) 13.7652(7)
c (Å) 11.1333(9)
β (˚) 111.953(6)
Volume (ų) 1259.8
Z 4

This table presents data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

Biophysical Techniques for Binding Affinity Determination

Understanding the binding affinity of a compound to its biological target is a critical aspect of drug discovery. Biophysical techniques offer quantitative measures of these interactions, providing data on the strength and specificity of binding.

Microscale Thermophoresis (MST) is a powerful and versatile biophysical method used to quantify biomolecular interactions in solution. nih.gov The technique measures the motion of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding. nih.gov By fluorescently labeling one of the binding partners (typically the macromolecule), the change in its thermophoretic movement upon titration with a ligand can be monitored to determine the binding affinity, expressed as the dissociation constant (Kd). nih.gov

MST is particularly advantageous due to its low sample consumption, rapid measurement times, and the ability to perform measurements in complex biological fluids like cell lysates. nih.govnih.gov This technique is well-suited for studying the interaction of small molecules, such as this compound, with their protein targets. While specific MST studies for this compound are not found in the surveyed literature, the methodology has been successfully applied to characterize the binding of other small molecules to various proteins, demonstrating its applicability for this class of compounds. nih.gov The technique can be used to determine the Kd of protein-ligand interactions, providing a quantitative measure of binding strength. nih.gov

In the absence of direct experimental data for this compound, researchers often turn to in silico methods. Molecular docking studies on related quinazolin-4(3H)-one derivatives have been used to predict their binding affinities and modes of interaction with various protein kinases, such as CDK2, HER2, and EGFR. nih.gov These computational approaches, while not a direct measurement, provide valuable initial assessments of binding potential.

Table 2: Illustrative Binding Affinity Data from MST for a Model System

Interacting MoleculesDissociation Constant (Kd)
NT647-labeled TEM1 and wt-BLIP3.8 ± 0.8 nM nih.gov
NT647-labeled TEM1 and W112A-BLIP0.5 ± 0.1 µM nih.gov
NT647-labeled TEM1 and W150A-BLIP1.7 ± 0.4 µM nih.gov

This table presents example data from an MST experiment on a different set of molecules to illustrate the quantitative nature of the technique.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the interactions between quinazolinone scaffolds and various protein targets, revealing the molecular basis for their biological activities. Although studies may not focus exclusively on 2-Methyl-3-phenylquinazolin-4-one, the broader class of 2,3-substituted quinazolin-4(3H)-ones has been extensively investigated.

These studies have shown that quinazolinone derivatives can act as inhibitors for several important protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). wikipedia.orgusp.brnih.gov For instance, docking analyses of certain quinazolin-4(3H)-one derivatives revealed significant interactions with the kinase domain of these proteins. In the case of EGFR, interactions often occur with key residues in the ATP-binding site, such as Met769 and Lys721, sometimes involving the crucial DFG motif residue Asp855. wikipedia.org This suggests that these compounds can act as ATP-competitive inhibitors. wikipedia.org

Similarly, docking into the HER2 active site has shown hydrogen bonding with residues like Met801 and Leu800, and additional interactions with Ser728, Thr862, and Asp863 for some derivatives. nih.gov When studied with CDK2, quinazolin-4(3H)-ones demonstrated hydrogen bonds with residues like Leu83 and pi-alkyl interactions with Val64 and Phe80, similar to the binding mode of known inhibitors. wikipedia.org

Beyond kinases, quinazolinone derivatives have been docked into other significant cancer targets. Studies have explored their interaction with Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), showing that a quinazolin-4(3H)-one core can fit well into the ligand-binding pockets of both proteins. nih.gov Other research has investigated interactions with the fat mass and obesity-associated (FTO) protein and dihydrofolate reductase (DHFR). nih.gov

The table below summarizes key ligand-protein interactions identified in molecular docking studies for various quinazolinone derivatives.

Target ProteinKey Interacting ResiduesType of InteractionReference
EGFRMet769, Lys721, Asp855Hydrogen Bonding, DFG Motif Interaction wikipedia.org
HER2Met801, Leu800, Ser728, Thr862, Asp863Hydrogen Bonding, Pi-Alkyl nih.gov
CDK2Leu83, Val64, Phe80, Ala31Hydrogen Bonding, Pi-Alkyl wikipedia.org
PARP1-Favorable binding in pocket nih.gov
BRD4-Favorable binding in pocket nih.gov
DHFRPhe31, Asn64, Lys68Arene-Arene, Hydrogen Bonding nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method has been successfully applied to identify novel quinazolinone-based compounds.

In one notable study, a fragment-based combinatorial screening approach was used to build a virtual compound library for BRD4 and PARP1. nih.gov Through a virtual screening protocol, a lead compound featuring the 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one scaffold was identified. nih.gov This lead compound exhibited favorable docking scores for both BRD4 (-7.052 kcal/mol) and PARP1 (-6.343 kcal/mol), marking it as a suitable candidate for further structural optimization as a dual inhibitor. nih.gov

Virtual screening has also been employed to discover quinazolinone derivatives as potential antituberculosis agents, demonstrating the versatility of this approach in identifying hits for various therapeutic targets. youtube.com

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which are crucial for understanding reactivity and molecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to quinazolinone derivatives to understand the relationship between their structure and activity.

For example, DFT calculations have been performed on active and inactive quinazolinone compounds to analyze their electronic properties. youtube.com Using functionals like M06-2X with a 6–31 + G(d) basis set, researchers can compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. These calculations help in understanding why certain structural modifications lead to more potent biological activity. youtube.com DFT is also used to generate electrostatic potential maps, which visualize the charge distribution and help predict regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions.

Hartree-Fock Methods

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. wikipedia.orgusp.br It is a self-consistent field (SCF) method that treats electron-electron repulsion in an average way rather than considering instantaneous repulsions. usp.brinsilicosci.com While DFT methods have become more prevalent due to their better handling of electron correlation for a given computational cost, the Hartree-Fock method remains a foundational technique. insilicosci.com

Specific applications of the Hartree-Fock method to this compound were not prominently found in the surveyed literature. However, the HF method is often used as a starting point for more advanced calculations (post-Hartree-Fock methods) and can be employed to calculate basic molecular properties like molecular geometries and orbital energies. nih.gov For complex organic molecules like quinazolinones, HF calculations, often with basis sets like 6-31G or 6-311G, can be used to optimize molecular structures and calculate properties like dipole moments and polarizabilities. nih.gov

Calculations of Vibrational Spectra and Electronic Properties

Quantum chemical calculations are also employed to predict the vibrational spectra (e.g., Infrared and Raman) and electronic properties of molecules.

DFT methods, such as B3LYP, are commonly used to calculate vibrational frequencies. aps.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For the quinazolinone core, characteristic vibrational frequencies for C=O, C=N, and C-N stretching modes can be calculated and analyzed.

The electronic properties of significant interest include the HOMO and LUMO energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. For instance, a study on quinazolinone analogs reported on the HOMO-LUMO analysis to support their potential efficacy.

The table below shows representative electronic properties that can be calculated for quinazolinone derivatives using quantum chemical methods.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the capacity to donate an electron
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the capacity to accept an electron
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular interactions
Electrostatic Potential3D map of charge distributionPredicts sites for electrophilic and nucleophilic attack

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into the stability of a ligand-receptor complex and the conformational dynamics of the ligand within the binding site.

Studies on quinazolin-4(3H)-one derivatives have utilized MD simulations to assess their stability when bound to various biological targets. For instance, in an investigation into their potential as anticonvulsant agents, MD simulations suggested that the predicted complexes between certain quinazolin-4-one derivatives and the carbonic anhydrase II enzyme were unstable. mdpi.comnih.gov This finding was crucial in directing the research towards a different mechanism of action, namely the GABAA receptor. mdpi.comnih.gov The in silico studies proposed that these compounds act as anticonvulsants by binding to the allosteric site of the GABAA receptor. mdpi.comnih.gov

Furthermore, MD simulations have been employed to confirm the stability of protein-ligand complexes involving quinazolin-4(3H)-one motifs. nih.gov These simulations are essential for validating the results of molecular docking studies, which provide a static picture of the binding interaction. By simulating the dynamic behavior of the complex, researchers can gain a more realistic understanding of the binding stability and the key interactions that are maintained over time.

In a study focused on antimicrobial quinazolinone derivatives, MD simulations were used to reveal the structural stability of the compounds when complexed with their target proteins. nih.gov Such analyses are vital for confirming that the compound remains securely bound in the active site, a prerequisite for sustained biological activity. While specific MD simulation data for this compound is not extensively detailed in the provided context, the findings for structurally related quinazolinones underscore the importance of this technique in evaluating binding stability and guiding the design of more effective therapeutic agents.

In Silico ADME and Drug-Likeness Predictions for Candidate Evaluation

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with the assessment of drug-likeness, is a critical step in the early phases of drug discovery. nih.gov These computational evaluations help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. Various quinazolin-4(3H)-one derivatives have been subjected to these in silico analyses to predict their potential as drug candidates. tandfonline.comnih.govresearchgate.net

Drug-likeness is often evaluated using criteria such as Lipinski's Rule of Five. Studies on novel quinazolinone derivatives have shown that many of these compounds adhere to Lipinski's rule and exhibit good bioavailability scores. tandfonline.comresearchgate.net For example, a series of new antimicrobial quinazolinone derivatives were found to fit Lipinski's rule, indicating their potential as orally bioavailable drugs. tandfonline.comresearchgate.net In another study, synthesized quinazolin-4(3H)-one derivatives were screened for their predicted ADME values, with many showing favorable human oral absorption rates. nih.gov

The SwissADME and pkCSM software are commonly used tools for these predictions. nih.gov Research on quinazoline-4(3H)-one analogs as EGFR inhibitors utilized these tools to investigate essential parameters such as human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP450) enzymes. nih.gov Notably, in one study, all target quinazolinone derivatives were predicted not to cross the blood-brain barrier. nih.gov

The following table summarizes the predicted physicochemical and pharmacokinetic properties for a selection of quinazolinone derivatives from various studies, illustrating the common parameters evaluated.

Compound ClassMolecular Weight ( g/mol )logPHydrogen Bond AcceptorsHydrogen Bond DonorsLipinski ViolationsOral BioavailabilityReference
Quinazolinone Derivatives365.37 - 501.381.73 - 4.373 - 430 - 1Good nih.govrsc.org
Antimicrobial QuinazolinonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGenerally 0Good tandfonline.comresearchgate.net
EGFR Inhibitor AnalogsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
Cytotoxic QuinazolinonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified77 - 100% nih.gov

These in silico predictions are invaluable for prioritizing which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. journalgrid.com The consistent finding of good drug-like properties across different series of quinazolinone derivatives suggests that the core scaffold of this compound is a promising starting point for the development of new therapeutic agents.

Medicinal Chemistry Research Trajectories and Drug Design Concepts

The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone scaffold is a fused heterocyclic system consisting of a benzene (B151609) ring merged with a pyrimidine (B1678525) ring. nih.gov This core structure, particularly the 4(3H)-quinazolinone isomer, is widely recognized in medicinal chemistry as a "privileged structure." nih.govnih.gov This designation is attributed to its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govmdpi.comrsc.org The structural features of the quinazolinone ring system allow it to interact with a diverse range of biological targets, making it a valuable framework for drug discovery.

Naturally occurring quinazolinones have been isolated from various plants, microorganisms, and animals, demonstrating activities such as anticancer, anti-inflammatory, antifungal, and antimicrobial properties. nih.govnih.gov The stability of the quinazolinone nucleus, coupled with relatively straightforward and versatile synthetic methodologies, has made it an attractive starting point for the development of new therapeutic agents. nih.govresearchgate.net Its lipophilic nature can also facilitate penetration of the blood-brain barrier, making it suitable for developing drugs targeting the central nervous system. nih.gov

The versatility of the quinazolinone scaffold is evident in the broad spectrum of pharmacological activities its derivatives have shown, including:

Anticancer mdpi.comresearchgate.net

Anti-inflammatory mdpi.com

Antiviral mdpi.comnih.gov

Antimalarial mdpi.comnih.gov

Antibacterial and Antifungal mdpi.comnih.gov

Anticonvulsant nih.gov

Herbicidal mdpi.comnih.gov

This inherent biological diversity allows medicinal chemists to utilize the quinazolinone core as a template, modifying its substituents to fine-tune its activity towards specific biological targets. nih.gov The ability of this single molecular framework to serve as a ligand for multiple, distinct receptors is the hallmark of a privileged structure.

Strategies for Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its desired properties and minimize undesirable ones. danaher.com For derivatives of 2-Methyl-3-phenylquinazolin-4-one, this process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.comnih.gov

A key strategy is the exploration of the Structure-Activity Relationship (SAR). SAR studies have revealed that the biological activity of the quinazolinone system can be significantly altered by making substitutions at various positions on the scaffold. nih.gov Research indicates that positions 2, 3, 6, and 8 are particularly important for modulating pharmacological activity. nih.gov For instance, introducing different heterocyclic moieties at position 3 or modifying the substituents on the phenyl ring at the same position can lead to enhanced biological effects. nih.govnih.gov

Key Lead Optimization Approaches for Quinazolinone Derivatives:

Substituent Modification: Altering the groups at key positions of the quinazolinone ring to improve binding affinity with the target protein and enhance pharmacokinetic properties. nih.govosti.gov For example, adding aromatic groups or triazole fragments has been shown to increase binding interactions and enhance anti-tubercular activity in certain derivatives. nih.gov

Molecular Hybridization: This technique involves combining the quinazolinone scaffold with other known pharmacophores (bioactive scaffolds) to create a single hybrid molecule. nih.govrsc.org This approach aims to develop compounds with improved potency or even multi-target activity, which can be beneficial for complex diseases like cancer or Alzheimer's. nih.govnih.govrsc.org Examples include creating hybrids of quinazolinone with triazoles, hydrazones, or sulfonamides to target specific enzymes or pathways. nih.govrsc.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's interaction with the target or to enhance its metabolic stability.

Through these optimization strategies, lead compounds are refined into drug candidates with a greater potential for clinical success. danaher.comosti.gov The goal is to achieve a balance of high efficacy, selectivity, and favorable drug-like properties. danaher.com

Rational Drug Design Approaches

Rational drug design involves the deliberate and targeted creation of new medicines based on a deep understanding of biological mechanisms. nih.gov This contrasts with traditional methods of drug discovery, which often rely on screening large libraries of chemical compounds. For quinazolinone derivatives, several rational design approaches are employed.

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds as part of the drug discovery process. researchoutreach.org It begins by screening libraries of small chemical fragments, which are then grown or combined to produce a lead with a higher affinity for the target.

A notable application of this strategy involved the design of novel quinazolinone derivatives as inhibitors of human acrosin, a promising target for male contraceptives. nih.gov Researchers used a fragment docking and growing strategy based on the active site of the enzyme. nih.gov This approach led to the identification of potent inhibitors, demonstrating that the quinazolinone scaffold can serve as a new lead structure for developing male contraceptives through FBDD. nih.gov The designed inhibitors were found to interact with the human acrosin active site primarily through hydrogen bonding and hydrophobic interactions. nih.gov

Target-based drug design relies on the known three-dimensional structure of a specific biological target, such as an enzyme or receptor, to design molecules that will bind to it. nih.gov This approach is heavily reliant on computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. proquest.comresearchgate.net

In the context of quinazolinone derivatives, this strategy has been widely used to develop inhibitors for various therapeutic targets, particularly in cancer research. researchgate.netresearchgate.net The Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase, is a well-established target in anti-cancer therapy, and numerous quinazoline (B50416) derivatives have been designed as potent EGFR inhibitors. nih.govresearchgate.net

The process typically involves:

Target Identification and Validation: Identifying a biomolecule that plays a critical role in a disease process. nih.gov

Computational Screening and Docking: Using computer models of the target's active site to predict how different quinazolinone derivatives will bind. proquest.comfrontiersin.org This allows for the virtual screening of many compounds and helps prioritize which ones to synthesize.

QSAR Modeling: Developing mathematical models that correlate the chemical structure of the quinazolinone derivatives with their biological activity. proquest.comfrontiersin.org These models help in designing new molecules with predicted high potency. proquest.comresearchgate.net

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity in vitro and in vivo to validate the computational predictions. researchgate.net

This target-based approach has successfully led to the design of highly potent and selective quinazolinone-based agents for various diseases. nih.govfrontiersin.org

Emerging Research Directions in Agrochemical and Pesticide Development

The quinazolinone scaffold is not only valuable in medicine but is also gaining significant attention in the field of agrochemicals. mdpi.comnih.gov The discovery of new pesticides with novel mechanisms of action is crucial for modern agriculture to manage resistance and ensure food security. nih.gov Quinazoline derivatives have demonstrated a range of promising biological activities against agricultural pests and pathogens, including antifungal, antibacterial, antiviral, and herbicidal properties. mdpi.comnih.gov

Researchers are actively exploring the structure-activity relationships of quinazolinone derivatives to develop new agrochemicals. nih.gov Studies have shown that modifications to the quinazolinone core can lead to potent fungicidal agents. For example, certain synthesized quinazolinone derivatives have exhibited remarkable in vitro activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Fusarium graminearum. acs.org One compound, in particular, showed curative and protective effects against S. sclerotiorum comparable to the commercial fungicide azoxystrobin. acs.org

Antifungal Activity of Selected Quinazolinone Derivatives Against Phytopathogenic Fungi acs.org
CompoundTarget FungusIC50 (µg/mL)
6cSclerotinia sclerotiorum2.46
6cPellicularia sasakii2.94
6cFusarium graminearum6.03
6cFusarium oxysporum11.9

The development of "green pesticides" is a major goal in modern agrochemical research, focusing on creating crop protection agents that are effective, have low toxicity to non-target organisms, and are environmentally benign. The synthesis of quinazolinone derivatives is being explored through green chemistry approaches to create potential agrochemical agents. tandfonline.com

Strategies for designing green pesticides based on the quinazolinone scaffold include:

Environmentally Friendly Synthesis: Utilizing methods that reduce waste and avoid toxic reagents and solvents. rsc.orgtandfonline.com Techniques such as using deep eutectic solvents or microwave-assisted synthesis are being employed to produce quinazolinones in a more sustainable manner. tandfonline.com

High Selectivity: Designing molecules that are highly specific to the target pest or pathogen, minimizing harm to beneficial insects, wildlife, and humans. The versatility of the quinazolinone scaffold allows for structural modifications aimed at increasing this target specificity. nih.gov

Biodegradability: Creating compounds that can be broken down into harmless substances in the environment, preventing long-term contamination of soil and water.

The inherent bioactivity and structural flexibility of the quinazolinone scaffold make it a promising platform for the rational design of a new generation of effective and environmentally safer pesticides. nih.govmdpi.com

Preclinical Pharmacological Evaluation Methodologies for 2 Methyl 3 Phenylquinazolin 4 One and Its Analogs in Vitro Models

The pharmacological potential of quinazolinone scaffolds, particularly derivatives of 2-Methyl-3-phenylquinazolin-4-one, has been extensively explored through a variety of in vitro preclinical evaluation methodologies. These studies are crucial in identifying lead compounds for therapeutic development by assessing their biological activities in controlled laboratory settings.

Q & A

What are the optimal synthetic routes for 2-methyl-3-phenylquinazolin-4-one, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this compound derivatives typically involves cyclocondensation reactions. Retrosynthetic analysis suggests using anthranilic acid, substituted primary amines, and acylating agents like acetic anhydride or benzoyl chloride (for phenyl substituents) . For example, reacting anthranilic acid with acetic anhydride forms an intermediate, which is then treated with a substituted aniline to yield the quinazolinone core. Key challenges include controlling regioselectivity and minimizing side products. Optimization strategies include:

  • Temperature control : Reactions at 273–278 K reduce unwanted byproducts during intermediate formation .
  • Solvent selection : Anhydrous THF or dichloromethane/methanol mixtures improve crystallinity and purity .
  • Catalysts : Phosphorane reagents (e.g., 2-ethoxycarbonyliminophosphorane) enhance cyclization efficiency .

How can advanced structural characterization techniques resolve ambiguities in the regiochemistry of quinazolinone derivatives?

Answer:
X-ray crystallography is the gold standard for resolving regiochemical ambiguities. For instance, the dihedral angle between the quinazolinone core and substituents (e.g., 7.9° for fluoro-substituted derivatives) confirms spatial orientation . Complementary methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between N3- and C2-substituted isomers via characteristic shifts (e.g., N3-methyl groups resonate at δ 3.4–3.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for trifluoromethyl or halogenated analogs .

What methodological frameworks are recommended for evaluating the pharmacological activities of this compound derivatives?

Answer:
Antioxidant assays : DPPH radical scavenging and FRAP tests quantify activity, with substitutions (e.g., 4-fluorophenyl or naphthyl groups) enhancing potency (P < 0.5 in comparative studies) .
Anti-inflammatory/analgesic screening : Carrageenan-induced paw edema and hot-plate tests in murine models, paired with COX-2 inhibition assays, are standard. Molecular docking (e.g., using AutoDock Vina) identifies interactions with COX-2 active sites .
Anticonvulsant studies : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models assess seizure suppression, with C7-substituted derivatives showing enhanced GABAergic activity .

How should researchers address discrepancies in biological activity data across structurally similar quinazolinones?

Answer:
Contradictions often arise from substituent effects or assay variability. Systematic approaches include:

  • SAR analysis : Compare logP, electronic effects (Hammett constants), and steric bulk. For example, electron-withdrawing groups (e.g., -CF3_3) at C6 improve antioxidant activity but reduce solubility .
  • Dose-response validation : Replicate studies across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .
  • Meta-analysis : Cross-reference data from crystallography (e.g., hydrogen bonding patterns in ) and computational models to identify outliers.

What strategies are effective for establishing structure-activity relationships (SAR) in quinazolinone-based drug discovery?

Answer:

  • Substituent libraries : Synthesize analogs with variations at C2 (methyl/phenyl), C3 (aryl), and C6/C7 (electron-donating/withdrawing groups) .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical moieties (e.g., the 4-oxo group and planar aromatic ring for kinase inhibition) .
  • In silico ADMET profiling : Predict bioavailability and toxicity using QikProp or SwissADME, prioritizing derivatives with optimal Lipinski parameters .

How can analytical methods be validated for quantifying this compound in complex matrices?

Answer:

  • HPLC-DAD : Use C18 columns with methanol/water (70:30) mobile phases; UV detection at 254 nm ensures sensitivity .
  • Calibration curves : Linear ranges of 0.1–50 µg/mL (R2^2 > 0.99) are achievable with internal standards (e.g., 3-phenyltoluene) .
  • Recovery studies : Spike plasma or tissue homogenates with known concentrations; >85% recovery indicates robustness .

What computational tools are critical for studying the mechanism of action of quinazolinone derivatives?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor interactions (e.g., quinazolinones binding to GABAA_A receptors) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to prioritize novel analogs with predicted IC50_{50} values < 10 µM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.